Paprazine
Overview
Description
Synthesis Analysis
Poly(aryl ether phthalazine)s (PAEP) are synthesized through the intramolecular ring-closure reaction of poly(aryl ether ketone)s (PAEK) with hydrazine monohydrate, leading to high molecular weight polymers with significant thermal stability (Singh & Hay, 1992). Another notable synthesis involves the design of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), showcasing the potential of piperazine derivatives in biological applications (Cai et al., 2010).
Molecular Structure Analysis
The molecular structure of C3 symmetric ferrocenyl-substituted 1,3,5-triazines, designed and synthesized for their photophysical and electrochemical properties, demonstrates significant donor–acceptor interaction, highlighting the structural versatility of triazine derivatives (Maragani et al., 2013).
Chemical Reactions and Properties
Phosphazene bases with triazine as core exhibit notable effects in ring-opening alternating copolymerization of epoxide and anhydride, indicating the impact of basicity and molecular size on catalytic properties. This showcases the chemical reactivity of triazine derivatives in polymer synthesis (Wang et al., 2020).
Physical Properties Analysis
Polyamides containing s-triazine rings and fluorene "cardo" groups exhibit excellent solubility in polar solvents and high thermal stability, indicating their potential for various advanced material applications (Sagar et al., 2001).
Chemical Properties Analysis
The synthesis of a novel triazine-based resin for the ultrahigh and efficient removal of dyes from aqueous solutions demonstrates the exceptional adsorptive performance and versatility of triazine derivatives in environmental applications (Waheed et al., 2020).
Scientific Research Applications
Treatment of Myomas and Endometriosis
Paprazine is used in treating myomas and endometriosis and has potential applications in emergency contraception, long-term estrogen-free contraception, and myomas (Chabbert-Buffet, Meduri, Bouchard, & Spitz, 2005).
Drug Delivery Systems
PAOx and PAOzi polymers, which include paprazine, have high synthetic modularity and excellent biological properties, making them potential platforms for drug delivery systems in polymer therapeutics research (Sedláček & Hoogenboom, 2020).
Treatment of Tuberculosis
A dose of 100 mg to 200 mg PA-824 (a form of paprazine) daily appears to be safe and efficacious in treating drug-sensitive and drug-resistant tuberculosis (Diacon et al., 2012).
Inhibition of Aggressive Behavior
Fluprazine, a derivative of paprazine, significantly inhibits intrasexual and infanticidal attacks in both male and female mice, suggesting a common neurobiology of aggression (Ferrari et al., 1996).
Antipsychotic Properties
Aripiprazole, a variant of paprazine, acts as a full agonist at human dopamine D2 receptors, with favorable side effects compared to other antipsychotics (Tadori, Forbes, Mcquade, & Kikuchi, 2009).
Natural Alkaloid Source
Paprazine is a known alkaloid from Piper flaviflorum, indicating its natural occurrence and potential use in various medicinal applications (Wu, Zheng, Deng, & Qin, 2013).
Potential in Pulmonary Arterial Hypertension Treatment
Trifluoperazine (TFP), a variant of paprazine, showed strong anti-survival and anti-proliferative effects on cultured pulmonary arterial hypertension-associated smooth muscle cells, suggesting potential therapeutic effects in PAH (Grobs et al., 2021).
Safety And Hazards
Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 . This suggests that there is ongoing research into the properties and potential applications of piperazine and its derivatives.
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTQNKCXHALN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318618 | |
Record name | Paprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Paprazine | |
CAS RN |
36417-86-4 | |
Record name | Paprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36417-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 261 °C | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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